Thalidomide-O-amido-C6-NH2 TFA
Description
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate (Cereblon Ligand-Linker Conjugates 11 TFA) is a synthetic molecule designed for use in proteolysis-targeting chimeras (PROTACs). It combines a thalidomide-derived cereblon (CRBN) E3 ligase-binding moiety with a linker, enabling the assembly of bifunctional PROTACs that recruit CRBN for targeted protein degradation. The trifluoroacetate (TFA) counterion enhances solubility and stability during synthesis and purification. This compound is critical for hijacking the ubiquitin-proteasome system to degrade disease-relevant proteins, such as oncogenic targets .
Properties
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGJZWEJKPKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C6-NH2 (TFA) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Formation of the Cereblon Ligand: The cereblon ligand is derived from Thalidomide through a series of chemical reactions.
Linker Attachment: The linker, which is an alkyl chain with a terminal amine group, is attached to the cereblon ligand.
Final Conjugation: The final product, Thalidomide-O-amido-C6-NH2 (TFA), is obtained by conjugating the cereblon ligand-linker with trifluoroacetic acid (TFA) to enhance solubility and stability
Industrial Production Methods: Industrial production of Thalidomide-O-amido-C6-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the cereblon ligand and linker.
Purification: Purification of the intermediate products to ensure high purity.
Final Conjugation and Packaging: Conjugation with TFA and packaging for distribution
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the Thalidomide moiety.
Substitution: Substitution reactions can take place at the amine and carbonyl groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .
Scientific Research Applications
Thalidomide-O-amido-C6-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) involves its role as a ligand for the E3 ubiquitin ligase cereblon. The compound binds to cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
Comparison with Similar E3 Ligase Ligand-Linker Conjugates
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
- Core Ligand : Thalidomide-based CRBN binder.
- Linker Attachment : Achieved via amide coupling using primary amine linkers (e.g., Scheme 53, 55 in ).
- Synthesis :
VHL Ligand-Linker Conjugates (e.g., Compound 208)
- Core Ligand : Von Hippel-Lindau (VHL) binder derived from hydroxyproline.
- Linker Attachment: Mitsunobu reaction or nucleophilic substitution (e.g., tosylate displacement).
- Synthesis :
IAP Ligand-Linker Conjugates (e.g., Bestatin Derivatives)
- Core Ligand : Bestatin (IAP inhibitor).
- Linker Attachment : Amide or ester bonds.
DCAF15/16-Targeting Conjugates
- Core Ligand : Aryl sulfonamides (DCAF15) or methyl ester derivatives (DCAF16).
- Linker Attachment : Thiol-reactive acryloyl groups.
- Synthesis :
Key Comparative Data
Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates
| Compound | E3 Ligase Target | Linker Type | Synthetic Yield | Solubility (TFA Salt) | Degradation Efficiency (nM DC50)* |
|---|---|---|---|---|---|
| 25 Trifluoroacetate | CRBN | Amide/PEG-based | 76% | High | 1–10 (BRD4, STAT3) |
| VHL Ligand Conjugate 208 | VHL | Tosylate/PEG | 62–81% | Moderate | 5–50 (HIF-1α) |
| Bestatin Derivative 200 | IAP | Amide/Ester | 36–89% | Low | 10–100 (cIAP1) |
| DCAF16 Degrader 311 | DCAF16 | Acryloyl | 18–22% | Low | 50–200 (RBM39) |
*DC50: Half-maximal degradation concentration. Data compiled from .
Functional and Mechanistic Insights
- CRBN-Based Conjugates (25 Trifluoroacetate) :
- VHL-Based Conjugates :
- IAP-Based Conjugates :
- DCAF-Targeting Conjugates :
Challenges and Limitations
- 25 Trifluoroacetate: Potential off-target effects from CRBN’s pleiotropic roles.
- VHL Conjugates : Sensitivity to linker length and steric hindrance.
- DCAF Conjugates : Low synthetic yields complicate scalability.
Biological Activity
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Cereblon Ligand-Linker Conjugate 11 Trifluoroacetate, represent a significant advancement in targeted protein degradation technologies, particularly through the Proteolysis Targeting Chimera (PROTAC) approach. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative studies with other ligands.
E3 Ligase Ligand-Linker Conjugates 25 facilitate the selective degradation of proteins by recruiting them to the E3 ubiquitin ligase cereblon. The mechanism can be summarized as follows:
- Formation of Ternary Complexes : The conjugate binds to both the target protein and cereblon, forming a ternary complex.
- Ubiquitination : This complex promotes the transfer of ubiquitin molecules to lysine residues on the target protein.
- Proteasomal Degradation : Ubiquitinated proteins are recognized by the proteasome and subsequently degraded.
This process enhances specificity for target proteins while minimizing off-target effects, a significant advantage over traditional small molecule inhibitors .
Biological Activity and Applications
E3 Ligase Ligand-Linker Conjugates 25 exhibit notable biological activity across various disease models, particularly in cancer and neurodegenerative disorders. By targeting specific proteins involved in disease pathology, these conjugates offer a novel therapeutic strategy. Key applications include:
- Cancer Therapy : Targeting oncogenic proteins for degradation.
- Neurodegenerative Disorders : Degrading misfolded or aggregated proteins that contribute to disease progression.
The ability to selectively degrade proteins has positioned PROTACs as promising candidates in drug development .
Comparative Analysis with Other E3 Ligase Ligands
To illustrate the uniqueness of E3 Ligase Ligand-Linker Conjugates 25, a comparison with other E3 ligase ligands is presented in the table below:
| Compound Name | E3 Ligase Target | Unique Features |
|---|---|---|
| E3 Ligase Ligand-Linker Conjugate 16 | VHL | Utilizes von Hippel-Lindau E3 ligase for targeting |
| E3 Ligase Ligand-Linker Conjugate 11 | MDM2 | Targets MDM2 for degradation of p53 |
| E3 Ligase Ligand-Linker Conjugate 5 | IAP | Inhibitor of Apoptosis Protein targeted |
| E3 Ligase Ligand-Linker Conjugate 25 | Cereblon | Specific design for cereblon binding; versatile across multiple disease states |
E3 Ligase Ligand-Linker Conjugates 25 stand out due to their specific design for cereblon binding, enabling effective degradation of a wide range of targets involved in various cellular processes .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of E3 Ligase Ligand-Linker Conjugates 25 in various experimental settings:
- In Vitro Studies : Research indicates that these conjugates can induce degradation of target proteins at sub-nanomolar concentrations, showcasing their potency .
- In Vivo Applications : Clinical trials have begun to explore their therapeutic potential. For instance, interim results from trials using PROTACs have shown promising responses in patients with metastatic castration-resistant prostate cancer .
Q & A
Q. What is the structural composition and mechanistic role of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate in PROTAC design?
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate consists of two key components:
- E3 ligase ligand : A cereblon-binding moiety derived from thalidomide analogs, which recruits the ubiquitin-proteasome system .
- Linker : A chemical bridge (e.g., 6-2-2-6 configuration) that balances hydrophobicity and hydrophilicity, enabling spatial coordination between the target protein and E3 ligase .
The trifluoroacetate counterion enhances solubility and stability during synthesis . Mechanistically, the conjugate facilitates polyubiquitination of the target protein, leading to proteasomal degradation via PROTAC technology .
Q. How is E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate synthesized and purified for research applications?
Synthesis involves:
- Step 1 : Covalent conjugation of the E3 ligase ligand (e.g., thalidomide derivative) to the linker using pentafluorophenyl trifluoroacetate-mediated coupling in aprotic solvents .
- Step 2 : Purification via reverse-phase HPLC (>99% purity) to remove unreacted intermediates and trifluoroacetate byproducts .
- Step 3 : Validation using LC-MS and NMR to confirm molecular weight and structural integrity .
Q. What experimental controls are critical when evaluating PROTAC efficiency using this conjugate?
- Negative controls : Use linker-only or ligand-only analogs to confirm degradation is E3 ligase-dependent .
- Competition assays : Co-treatment with excess free E3 ligase ligand to block PROTAC activity .
- Proteasome inhibition : Validate degradation is proteasome-mediated (e.g., using MG-132) .
Advanced Research Questions
Q. How can linker length and chemistry be optimized to enhance target protein degradation efficiency?
- Rational design : Test linkers with varying polyethylene glycol (PEG) units or alkyl chains to modulate flexibility and solvent-accessible surface area .
- Structure-activity relationship (SAR) studies : Compare degradation efficiency (DC₅₀) across linker variants using quantitative Western blotting .
- Computational modeling : Predict ternary complex stability (E3 ligase-PROTAC-target) using molecular dynamics simulations .
Q. What analytical methods resolve contradictions in PROTAC activity data (e.g., variable DC₅₀ across cell lines)?
- Tissue-specific E3 ligase expression profiling : Quantify cereblon levels via qPCR or flow cytometry to correlate with degradation efficiency .
- Mass spectrometry imaging (MSI) : Map intracellular distribution of the conjugate to identify bioavailability limitations .
- Kinetic assays : Measure ubiquitination rates in vitro using recombinant E3 ligase and target protein .
Q. How can off-target effects of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate be systematically characterized?
- Global proteomics : Perform tandem mass tagging (TMT)-based proteomics to identify non-target proteins degraded post-treatment .
- CRISPR screens : Use genome-wide knockout libraries to identify synthetic lethal interactions or resistance mechanisms .
- Ternary complex stabilization assays : Employ cryo-EM to visualize unintended E3 ligase-PROTAC-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
